molecular formula C18H24O5 B13419932 Dimethyl Cladosporin

Dimethyl Cladosporin

Cat. No.: B13419932
M. Wt: 320.4 g/mol
InChI Key: PBNWYXJTPLKLOB-NJZAAPMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl Cladosporin is a derivative of Cladosporin, a naturally occurring fungal metabolite isolated from the endophytic fungus Cladosporium cladosporioides. Cladosporin and its derivatives, including this compound, have garnered significant attention due to their potent biological activities, including antifungal, antibacterial, and antiparasitic properties .

Chemical Reactions Analysis

Dimethyl Cladosporin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of hydroxylated derivatives .

Scientific Research Applications

Dimethyl Cladosporin has a wide range of scientific research applications. In chemistry, it is used as a lead compound for the development of new antifungal and antibacterial agents. In biology, it serves as a tool for studying fungal metabolism and the biosynthesis of secondary metabolites. In medicine, this compound has shown potential as an antiparasitic agent, particularly against Plasmodium falciparum, the causative agent of malaria . Additionally, it has applications in the agricultural industry as a selective herbicide for monocots .

Mechanism of Action

The mechanism of action of Dimethyl Cladosporin involves the inhibition of protein synthesis. It specifically targets lysyl-tRNA synthetase, an enzyme crucial for protein synthesis in both fungi and parasites. By inhibiting this enzyme, this compound disrupts the production of essential proteins, leading to the death of the target organism .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H24O5

Molecular Weight

320.4 g/mol

IUPAC Name

(3R)-6,8-dimethoxy-3-[[(2R,6S)-6-methyloxan-2-yl]methyl]-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C18H24O5/c1-11-5-4-6-13(22-11)9-15-8-12-7-14(20-2)10-16(21-3)17(12)18(19)23-15/h7,10-11,13,15H,4-6,8-9H2,1-3H3/t11-,13+,15+/m0/s1

InChI Key

PBNWYXJTPLKLOB-NJZAAPMLSA-N

Isomeric SMILES

C[C@H]1CCC[C@@H](O1)C[C@H]2CC3=C(C(=CC(=C3)OC)OC)C(=O)O2

Canonical SMILES

CC1CCCC(O1)CC2CC3=C(C(=CC(=C3)OC)OC)C(=O)O2

Origin of Product

United States

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